(6-Cyclobutoxypyridin-3-yl)methanamine
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Overview
Description
(6-Cyclobutoxypyridin-3-yl)methanamine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It belongs to the class of amines and is characterized by a cyclobutoxypyridine structure. This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclobutoxypyridin-3-yl)methanamine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with cyclobutanol in the presence of a base to form the cyclobutoxypyridine intermediate. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(6-Cyclobutoxypyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
(6-Cyclobutoxypyridin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Cyclobutoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (6-Cyclobutoxypyridin-3-yl)methanol
- (6-Cyclobutoxypyridin-3-yl)amine
- (6-Cyclobutoxypyridin-3-yl)carboxylic acid
Uniqueness
(6-Cyclobutoxypyridin-3-yl)methanamine is unique due to its specific cyclobutoxypyridine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(6-cyclobutyloxypyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-6-8-4-5-10(12-7-8)13-9-2-1-3-9/h4-5,7,9H,1-3,6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZQLYGVCPRGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734340 |
Source
|
Record name | 1-[6-(Cyclobutyloxy)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247205-52-2 |
Source
|
Record name | 1-[6-(Cyclobutyloxy)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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